2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a complex heterocyclic architecture combining a thiazolo[3,2-b][1,2,4]triazol-6-ol core with two distinct substituents:
- Position 2: An ethyl group.
- Position 5: A bulky substituent comprising a 4-isopropylphenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety.
The thiazolo-triazole core is electron-rich, suggesting possible π-π stacking interactions in biological targets. Structural characterization likely employs single-crystal X-ray diffraction (SHELX , ORTEP ) and puckering analysis for the spiro ring (Cremer-Pople coordinates ).
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-propan-2-ylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-4-18-24-22-27(25-18)21(28)20(31-22)19(17-7-5-16(6-8-17)15(2)3)26-11-9-23(10-12-26)29-13-14-30-23/h5-8,15,19,28H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOPXCZWWXQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide and hydrazine derivatives under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Spirocyclic System Construction: The spiro[4.5]decane system is introduced through a spirocyclization reaction, which can be achieved by reacting a suitable diol with an aziridine intermediate.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the azaspirodecane moiety, typically using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the azaspirodecane moiety.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting stereochemical features that can be exploited in asymmetric synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an antimicrobial, antiviral, or anticancer agent. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity and thus providing therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its robust and versatile structure.
Mechanism of Action
The mechanism by which 2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below based on substituents, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound and analogs share a thiazolo-triazol-6-ol core, whereas and feature triazolo-thiadiazole and thiazole cores, respectively. The triazole-thiazole system in the target compound may enhance binding to enzymes via dual heteroaromatic interactions compared to simpler thiazoles .
Spirocyclic vs.
The target’s spirocyclic system could similarly modulate CYP interactions due to its rigidity and hydrogen-bonding capacity.
Synthetic Accessibility :
- ’s high-yield synthesis of fluorophenyl-thiazole derivatives suggests that the target compound’s isopropylphenyl and spiro groups may require tailored protecting-group strategies or alternative coupling reagents .
Biological Activity
2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H27N3O5S
- Molecular Weight : Approximately 393.51 g/mol
- Key Functional Groups : Thiazole, triazole, ether linkages, and a spirocyclic structure.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing the thiazolo and triazole moieties have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of thiazoles have been reported to induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : The presence of the thiazole ring is often associated with antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth and show effectiveness against certain fungi.
- CNS Activity : Compounds with spirocyclic structures often interact with central nervous system (CNS) receptors. The 1,4-dioxa-8-azaspiro[4.5]decan moiety suggests potential activity as a σ1 receptor ligand, which has implications in neuroprotection and modulation of pain pathways.
The proposed mechanisms of action for this compound include:
- σ1 Receptor Modulation : Similar compounds have been shown to bind selectively to σ1 receptors, influencing neurotransmitter release and potentially providing neuroprotective effects.
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in cancer progression.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole-triazole derivatives demonstrated significant antiproliferative activity against human carcinoma cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of related thiazole compounds found that they effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting that similar activities may be expected from this compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
